molecular formula C29H43Br B14500768 1,1'-(Bromomethylene)bis(3,5-di-tert-butylbenzene) CAS No. 62907-85-1

1,1'-(Bromomethylene)bis(3,5-di-tert-butylbenzene)

Katalognummer: B14500768
CAS-Nummer: 62907-85-1
Molekulargewicht: 471.6 g/mol
InChI-Schlüssel: SSXUWHXEDRHBKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene): is a chemical compound known for its unique structure and reactivity It is characterized by the presence of bromomethylene groups attached to a benzene ring substituted with tert-butyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) can be synthesized through the bromination of 3,5-di-tert-butylbenzyl bromide. The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) are not widely documented, the general approach involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) primarily involves its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles or through catalytic processes. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) is unique due to the presence of two bromomethylene groups, which enhances its reactivity and potential for forming complex structures. The tert-butyl groups also contribute to its stability and influence its chemical behavior .

Eigenschaften

CAS-Nummer

62907-85-1

Molekularformel

C29H43Br

Molekulargewicht

471.6 g/mol

IUPAC-Name

1-[bromo-(3,5-ditert-butylphenyl)methyl]-3,5-ditert-butylbenzene

InChI

InChI=1S/C29H43Br/c1-26(2,3)21-13-19(14-22(17-21)27(4,5)6)25(30)20-15-23(28(7,8)9)18-24(16-20)29(10,11)12/h13-18,25H,1-12H3

InChI-Schlüssel

SSXUWHXEDRHBKL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)Br)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.